1-Azido-2-(2-(2-ethoxyethoxy)ethoxy)ethane

Catalog No.
S3404088
CAS No.
215181-72-9
M.F
C8H17N3O3
M. Wt
203.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Azido-2-(2-(2-ethoxyethoxy)ethoxy)ethane

CAS Number

215181-72-9

Product Name

1-Azido-2-(2-(2-ethoxyethoxy)ethoxy)ethane

IUPAC Name

1-azido-2-[2-(2-ethoxyethoxy)ethoxy]ethane

Molecular Formula

C8H17N3O3

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C8H17N3O3/c1-2-12-5-6-14-8-7-13-4-3-10-11-9/h2-8H2,1H3

InChI Key

QCKRVSYHRAABCY-UHFFFAOYSA-N

SMILES

CCOCCOCCOCCN=[N+]=[N-]

Canonical SMILES

CCOCCOCCOCCN=[N+]=[N-]

Azido-PEO4-Et is a molecule containing an azido group (N3) linked to a polyethylene glycol (PEG) chain of four ether units (PEO4) and an ethyl group (Et). PEGs are hydrophilic polymers commonly used in scientific research for various purposes.

Significance in Scientific Research

Azido-PEO4-Et belongs to a class of molecules called azido-PEGs. Azido-PEGs are known for their biocompatibility and ability to form covalent bonds with biomolecules through the azido group []. This property allows researchers to attach Azido-PEO4-Et to various biomolecules such as proteins, drugs, or nanoparticles []. These Azido-PEGylated biomolecules can then be used for various applications in scientific research, including drug delivery, imaging, and diagnostics [].


Molecular Structure Analysis

Azido-PEO4-Et has a linear structure consisting of an azido group at one end, followed by the four-unit PEG chain, and an ethyl group at the other terminal end. The PEG chain is formed by repeating CH2-CH2-O units linked by ether bonds (C-O-C).


Chemical Reactions Analysis

Specific information about the chemical reactions involving Azido-PEO4-Et is not widely available in scientific literature sources consulted for this analysis. However, similar azido-PEG molecules are known to undergo reactions with biomolecules via a click chemistry technique known as copper-catalyzed azide-alkyne cycloaddition (CuAAC) []. In CuAAC, the azido group of the Azido-PEO4-Et reacts with a complementary alkyne group on the biomolecule to form a stable triazole linkage [].

Properties

  • Structure: Azido-PEG4 is a small molecule with an azide group at one end and an ethoxy group at the other end, linked by a PEG chain of four ether units. [Source: National Institutes of Health. PubChem. ]
  • Hydrophilicity: The PEG chain makes Azido-PEG4 water-soluble, allowing it to work effectively in aqueous environments commonly used in biological research. [Source: Biosynth. m-dPEG®4-Azide (Azido-m-dPEG®4). ]
  • Azide group: The azide group is a functional group that can readily participate in click chemistry reactions, a type of reaction known for its high yield, selectivity, and biocompatibility. This allows Azido-PEG4 to be easily conjugated to various biomolecules containing complementary functional groups. [Source: Royal Society of Chemistry. Click chemistry. ]

Applications

Azido-PEG4 is a versatile tool used in various scientific research applications, including:

  • Biomolecule conjugation: Azido-PEG4 can be used to link drugs, imaging agents, or other biomolecules to proteins, antibodies, or other biomolecules of interest. This allows researchers to create new molecules with specific properties, such as improved solubility, stability, or targeting ability. [Source: National Institutes of Health. PubChem. ]
  • Surface modification: Azido-PEG4 can be used to modify the surface of materials, such as nanoparticles or biosensors, to improve their biocompatibility, reduce non-specific interactions, or introduce functional groups for further conjugation. [Source: ScienceDirect. Surface modification of polymeric nanoparticles for stealth and targeting. ]
  • Drug delivery: Azido-PEG4 can be used to conjugate drugs to improve their pharmacokinetic properties, such as increasing their circulation time in the body or targeting them to specific tissues. [Source: National Institutes of Health. National Cancer Institute. Polymer-drug conjugates: Improving drug delivery and efficacy. ]

XLogP3

1.1

Dates

Modify: 2023-08-19

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